molecular formula C9H15N5 B1326527 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine CAS No. 856973-81-4

4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine

Cat. No. B1326527
CAS RN: 856973-81-4
M. Wt: 193.25 g/mol
InChI Key: XEKHYAPKOUIALX-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine , also known by its chemical formula C9H15N5 , is a heterocyclic compound. It falls within the class of pyrimidine derivatives and contains a piperazine ring. The compound’s molecular weight is approximately 193.25 g/mol .


Synthesis Analysis

The synthesis of this compound involves the reaction of a pyrimidine precursor with a 4-methylpiperazine moiety. Specific synthetic routes and conditions may vary, but the goal is to form the desired structure. Researchers have likely explored various synthetic methods to obtain this compound, and further investigation into the literature would provide detailed procedures .


Molecular Structure Analysis

The molecular structure of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine consists of a pyrimidine ring fused with a piperazine ring. The 2-amine group is attached to the pyrimidine ring. The compound’s 2D and 3D structures can be visualized using molecular modeling software. The InChI and InChIKey identifiers are essential for unambiguously representing its structure .


Chemical Reactions Analysis

The compound may participate in various chemical reactions, including substitution, addition, and condensation reactions. Investigating its reactivity with different functional groups and reagents would provide insights into its chemical behavior. Researchers might have explored its reactions with other compounds to synthesize derivatives or explore its biological activity .


Physical And Chemical Properties Analysis

  • Stability : Assessing its stability under different conditions (pH, temperature) is essential for drug development .

Mechanism of Action

Target of Action

The primary target of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine is the Proto-oncogene tyrosine-protein kinase Src . This protein plays a crucial role in the regulation of cellular processes including cell division, survival, migration, and adhesion .

Mode of Action

4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine acts as a PDGF receptor tyrosine kinase inhibitor . It binds to the inactive Abelson tyrosine kinase domain, inhibiting the activity of tyrosine kinases . This interaction results in the inhibition of numerous downstream processes that are critical for cell proliferation and survival .

Biochemical Pathways

The compound’s action on the Proto-oncogene tyrosine-protein kinase Src affects several biochemical pathways. These include pathways involved in cell proliferation, survival, and migration . The inhibition of these pathways can lead to the suppression of tumor growth and metastasis .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation and survival, which can lead to the suppression of tumor growth . This makes it a potential therapeutic agent for the treatment of diseases such as leukemia .

Action Environment

The action, efficacy, and stability of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the patient, and specific characteristics of the tumor microenvironment .

Safety and Hazards

Safety considerations include toxicity, potential side effects, and environmental impact. Researchers would have evaluated its safety profile through in vitro and in vivo studies. Hazard assessments would address handling precautions, storage, and disposal .

Future Directions

  • Clinical Trials : If applicable, conducting clinical trials to evaluate safety and efficacy .

properties

IUPAC Name

4-(4-methylpiperazin-1-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5/c1-13-4-6-14(7-5-13)8-2-3-11-9(10)12-8/h2-3H,4-7H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKHYAPKOUIALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648788
Record name 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine

CAS RN

856973-81-4
Record name 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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